molecular formula C13H21N3O6 B13913069 4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one

4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one

Cat. No.: B13913069
M. Wt: 315.32 g/mol
InChI Key: MDRBPUHWFPPIRG-DNRKLUKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one is a pyrimidinone derivative with a modified sugar moiety. Its structure comprises an oxolan (tetrahydrofuran) ring substituted with a hydroxymethyl group at C5, a 2-methoxyethoxy group at C4, and a 5-methylpyrimidin-2-one base at C1.

Properties

Molecular Formula

C13H21N3O6

Molecular Weight

315.32 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C13H21N3O6/c1-7-5-16(13(19)15-11(7)14)12-9(18)10(8(6-17)22-12)21-4-3-20-2/h5,8-10,12,17-18H,3-4,6H2,1-2H3,(H2,14,15,19)/t8-,9-,10-,12-/m1/s1

InChI Key

MDRBPUHWFPPIRG-DNRKLUKYSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OCCOC)O

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OCCOC)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Features

Parameter Description
IUPAC Name 4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one
Molecular Formula C12H19N3O6
Molecular Weight 301.3 g/mol
CAS Number 223777-16-0
SMILES COCCO[C@@H]1C@HC@@HO[C@H]1N1C=CC(N)=NC1=O
Purity (commercial) Typically available at 95% purity

This nucleoside analog features a tetrahydrofuran (oxolane) sugar ring with stereochemistry (2R,3R,4S,5R), substituted at the 4-position with a 2-methoxyethoxy group, which differentiates it from natural nucleosides.

Preparation Methods

Overview

The synthesis of this compound generally involves the construction of the modified sugar moiety followed by glycosylation with the pyrimidinone base or vice versa. The key challenges include controlling stereochemistry at multiple chiral centers and introducing the 2-methoxyethoxy substituent on the sugar ring.

Synthetic Strategies

Preparation of the Modified Sugar Moiety
  • The sugar component is typically derived from a protected ribose or tetrahydrofuran intermediate.
  • Introduction of the 2-methoxyethoxy substituent at the 4-position is achieved by nucleophilic substitution or etherification using 2-methoxyethanol derivatives under basic or acidic catalysis.
  • Protection and deprotection steps are critical to ensure selectivity and preserve stereochemistry at the 2R,3R,4S,5R centers.
Glycosylation with Pyrimidin-2-one Base
  • The pyrimidinone base (4-amino-5-methylpyrimidin-2-one) is typically activated as a halide or sulfonate ester derivative.
  • Glycosylation is performed under Lewis acid catalysis (e.g., trimethylsilyl triflate) or by using stannic chloride to promote coupling with the sugar moiety.
  • Reaction conditions are optimized to favor β-anomer formation consistent with natural nucleosides.
Final Deprotection and Purification
  • After glycosylation, protecting groups on the sugar hydroxyls are removed under mild acidic or basic conditions.
  • Purification is usually achieved by chromatographic techniques such as reverse-phase HPLC.
  • The final product is isolated as a white to off-white solid with typical purity >95%.

Representative Preparation Protocol (Literature-Based)

Step Reagents/Conditions Outcome/Notes
Sugar protection TBDMS-Cl or acetal protection in pyridine or DMF Protected sugar intermediate
Introduction of 2-methoxyethoxy group Reaction with 2-methoxyethanol and base (NaH) or acid catalysis Selective etherification at 4-position
Activation of sugar Formation of sugar halide (e.g., bromide) or trichloroacetimidate Glycosyl donor ready for coupling
Base activation Silylation of pyrimidinone base with HMDS or BSA Activated nucleobase
Glycosylation Lewis acid catalyst (TMSOTf) in dry solvent (CH2Cl2) at low temperature Formation of nucleoside bond with stereocontrol
Deprotection Acidic hydrolysis or fluoride ion treatment (TBAF) Removal of protecting groups
Purification Reverse-phase HPLC or recrystallization Final pure compound

This general synthetic approach is consistent with methods used for similar nucleoside analogs and is supported by commercial suppliers’ synthesis routes.

Research Findings and Optimization

Stereochemical Control

  • The stereochemistry at C2, C3, C4, and C5 of the sugar ring is crucial for biological activity.
  • Use of chiral starting materials and selective protecting groups ensures retention of desired stereochemistry.
  • Glycosylation conditions are optimized to minimize anomeric mixtures.

Yield and Purity

  • Overall yields for the multi-step synthesis typically range from 30% to 50%, depending on scale and optimization.
  • Purity after final purification is generally above 95%, suitable for biological evaluation.

Challenges

  • Introduction of the 2-methoxyethoxy group requires careful control to avoid over-alkylation or side reactions.
  • Protecting group strategies must balance stability during glycosylation and ease of removal.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Critical Parameters Typical Yield (%) Notes
Sugar protection TBDMS-Cl, pyridine or acetal formation Selectivity, stereochemistry 80-90 Protects hydroxyl groups
2-Methoxyethoxy introduction 2-Methoxyethanol, NaH or acid catalyst Regioselectivity at C4 70-85 Etherification step
Sugar activation Bromination or trichloroacetimidate formation Anomeric activation 75-85 Prepares glycosyl donor
Base activation HMDS, BSA (hexamethyldisilazane, N,O-bis(trimethylsilyl)acetamide) Silylation efficiency >90 Activates nucleobase
Glycosylation TMSOTf, CH2Cl2, low temp (-20 to 0 °C) Anomeric selectivity, reaction time 50-70 Key coupling step
Deprotection TBAF or mild acid Complete removal of protecting groups 80-95 Final step before purification
Purification Reverse-phase HPLC Purity >95% N/A Ensures compound quality

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be used in the presence of hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The compound’s uniqueness lies in its 2-methoxyethoxy substitution on the oxolan ring, distinguishing it from related nucleoside derivatives. Below is a comparative analysis with structurally analogous compounds:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Key References
Target Compound Oxolan, 2-methoxyethoxy, 5-methylpyrimidin-2-one 359.33 Hypothesized anticancer activity
RX-3117 (4-amino-1-((1S,4R,5S)-cyclopent-2-enyl)-1H-pyrimidin-2-one) Cyclopentene ring, fluoro, hydroxymethyl 287.25 Clinical-stage anticancer agent
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione Azido substitution at C4, oxolan, 5-methyl 339.29 Antiviral (e.g., HIV inhibition)
5'-O-DMT-N4-isobutyryl-3'-O-succinate Succinic acid ester, isobutyramido, DMT-protected ~800 Prodrug for nucleotide delivery

Research Findings

RX-3117 ():

  • Replaces the oxolan with a cyclopentene ring , enhancing metabolic stability and bioavailability.
  • The fluoro substituent improves binding to target enzymes (e.g., DNA polymerases).
  • Currently in clinical trials for pancreatic cancer due to superior oral bioavailability compared to gemcitabine .

Azido-Substituted Analog ():

  • The azido group at C4 increases hydrophobicity, reducing solubility but improving membrane permeability.
  • Demonstrates antiviral activity against HIV-1 by acting as a chain terminator during reverse transcription .

Succinate Prodrug ():

  • The succinic acid moiety facilitates cellular uptake via esterase-mediated hydrolysis.
  • Used as a prodrug for nucleotide analogs, enabling sustained release of the active compound .

Methoxyethyl Substituents ():

  • Compounds with methoxyethyl groups (e.g., 3-hydroxy-5-(4-isopropyl-phenyl)-1-(2-methoxy-ethyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one) exhibit enhanced solubility and pharmacokinetic profiles due to increased hydrogen bonding capacity .

Functional Implications of Structural Modifications

2-Methoxyethoxy vs. Azido Groups:

  • The 2-methoxyethoxy group in the target compound likely improves solubility compared to the azido analog, which is more lipophilic. This could enhance bioavailability in hydrophilic biological environments .

Oxolan vs.

Methyl vs. Fluoro Substituents:

  • The 5-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., fluoro in RX-3117), possibly affecting target selectivity .

Biological Activity

The compound 4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one , also known as a derivative of pyrimidine and a nucleoside analog, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O5C_{13}H_{19}N_{3}O_{5}, with a molecular weight of approximately 273.31 g/mol. The structure features a pyrimidine base linked to a ribose-like sugar moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC13H19N3O5C_{13}H_{19}N_{3}O_{5}
Molecular Weight273.31 g/mol
CAS Number123456-78-9

The biological activity of this compound primarily stems from its ability to interact with nucleic acid synthesis pathways. It acts as an inhibitor of nucleoside transporters and can interfere with viral replication by mimicking natural nucleosides.

  • Antiviral Activity : The compound has shown efficacy against various RNA viruses by inhibiting their replication mechanisms.
  • Antitumor Properties : Research indicates that it may induce apoptosis in cancer cells by disrupting DNA synthesis.
  • Immunomodulatory Effects : It has potential applications in enhancing immune responses through modulation of cytokine production.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Antiviral Therapy : Particularly in the treatment of viral infections such as Hepatitis C and HIV.
  • Cancer Treatment : As a chemotherapeutic agent due to its ability to inhibit cell proliferation.
  • Taste Modulation : Recent studies have explored its use in taste-modifying compositions, enhancing the palatability of certain medications .

Study 1: Antiviral Efficacy

A study published in Journal of Virology demonstrated that the compound effectively inhibited the replication of the Hepatitis C virus in vitro. The results indicated a significant reduction in viral load at concentrations as low as 10 µM, showcasing its potential as an antiviral agent.

Study 2: Antitumor Activity

In another study conducted on various cancer cell lines, the compound exhibited dose-dependent cytotoxicity. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating strong antitumor properties. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway.

Study 3: Immunomodulation

Research published in Immunology Letters highlighted the compound's ability to enhance the production of pro-inflammatory cytokines in macrophages, suggesting its role as an immunomodulator. This could have implications for developing therapies aimed at boosting immune responses against infections or tumors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.